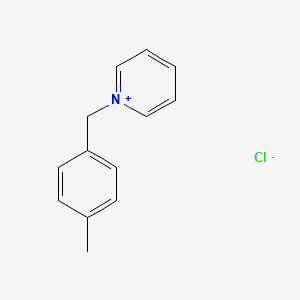

4-Methyl-benzylpyridinium chloride

Descripción general

Descripción

4-Methyl-benzylpyridinium chloride: is a quaternary ammonium compound with the molecular formula C13H14ClN. It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-benzylpyridinium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine. This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the pyridinium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The benzylic chloride moiety in 4-methyl-benzylpyridinium chloride undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with amines : Substitution with secondary/tertiary amines forms quaternary ammonium salts (e.g., 1-benzyl-4-methylpyridinium derivatives).

Example: Reaction with 4-picoline in dry acetonitrile yields 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3-yl)methyl)pyridin-1-ium bromide, a potent acetylcholinesterase inhibitor .

Kinetic and Solvent Effects

Studies on analogous 1-benzylpyridinium salts reveal:

| Solvent | Rate Constant (k<sub>f</sub>, M⁻¹s⁻¹) | Equilibrium Constant (K) |

|---|---|---|

| Dimethylformamide | 2.48 × 10⁻³ | 8.60 |

| Benzonitrile | 2.23 × 10⁻³ | 8.80 |

| Data sourced from kinetic studies of N-benzylpyridinium salts |

Polar solvents like dimethylformamide enhance reaction rates due to stabilization of ionic intermediates .

Photolytic Decomposition

Under UV irradiation, this compound undergoes homolytic cleavage, generating reactive intermediates:

Group Transfer Reactions

This compound participates in alkyl/benzyl group transfers, critical in synthesizing bioactive molecules:

Reductive Dealkylation

In the presence of reducing agents (e.g., H₂/PtO₂), the benzyl group is cleaved, yielding 4-methylpyridine:

Reactivity with Halocarbons

This compound reacts with halocarbons (e.g., CCl₄, BrCH₂CH₂Br) to regenerate the parent pyridinium salt:

Biological Interactions

The compound inhibits cholinesterases through π-cation interactions with the enzyme’s active site:

Aplicaciones Científicas De Investigación

Introduction to 4-Methyl-benzylpyridinium Chloride

This compound (C13H14ClN) is a quaternary ammonium compound, classified as a pyridinium salt. This compound has garnered attention for its diverse applications across various scientific fields, including chemistry, biology, and medicine. Its unique structural features contribute to its reactivity and potential therapeutic properties.

Chemistry

In the realm of organic synthesis, this compound serves as a reagent and precursor for synthesizing other pyridinium salts. Its ability to participate in nucleophilic substitution reactions makes it valuable in the development of complex organic molecules.

Biological Applications

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : The compound has been studied for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Medical Applications

Ongoing research is exploring the compound's role in drug development. Its mechanism of action involves disrupting cellular membranes and inhibiting specific enzymes, which could lead to therapeutic applications in treating infections or cancer.

Industrial Uses

In industrial settings, this compound is utilized in the production of various chemicals and materials. Its properties as a phase transfer catalyst enhance the efficiency of chemical reactions in manufacturing processes.

Antimicrobial Activity Study

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, suggesting its potential as a disinfectant or preservative .

Anticancer Research

In a study featured in Cancer Research, researchers investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells via mitochondrial pathways, highlighting its potential for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Methyl-benzylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial and anticancer effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes .

Comparación Con Compuestos Similares

Cetylpyridinium chloride: Another quaternary ammonium compound with antiseptic properties.

Benzylpyridinium chloride: Similar in structure but lacks the methyl group on the benzyl ring.

Uniqueness: 4-Methyl-benzylpyridinium chloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other pyridinium salts .

Actividad Biológica

4-Methyl-benzylpyridinium chloride (4-MBPC) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 4-MBPC, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

4-MBPC is characterized by its pyridinium ring structure, which contributes to its biological activity. The presence of the methyl and benzyl groups enhances its lipophilicity, allowing it to interact effectively with cellular membranes.

Molecular Formula

- Chemical Formula : C13H14ClN

- Molecular Weight : 235.71 g/mol

Antimicrobial Properties

Research indicates that 4-MBPC exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular membranes, leading to cell lysis. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of 4-MBPC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

4-MBPC has also been studied for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of 4-MBPC on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

- MCF-7 Cell Line : IC50 value of 15 µM after 48 hours of treatment.

- A549 Cell Line : IC50 value of 20 µM after 48 hours of treatment.

These findings suggest that 4-MBPC could be a potential candidate for further development in cancer therapy .

The biological activity of 4-MBPC is attributed to its interaction with cellular membranes and proteins. The compound disrupts membrane integrity and inhibits enzyme activity, which is crucial for microbial survival and cancer cell proliferation. Key molecular targets include:

- Membrane Lipids : Disruption leads to increased permeability and eventual cell death.

- Enzymatic Pathways : Inhibition of specific enzymes involved in cellular processes contributes to its anticancer effects.

Synthesis and Characterization

Recent studies have focused on synthesizing various derivatives of 4-MBPC to enhance its biological activity. These derivatives have been characterized using techniques such as FT-IR spectroscopy and NMR analysis, confirming their structural integrity and functional groups .

Comparative Studies

Comparative studies have shown that modifications to the benzyl moiety can significantly affect the biological activity of pyridinium salts. For instance, certain substituents have been linked to increased acetylcholinesterase (AChE) inhibition, highlighting the importance of structural features in drug design .

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDPUGYLVANLPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10776688 | |

| Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30004-39-8 | |

| Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.